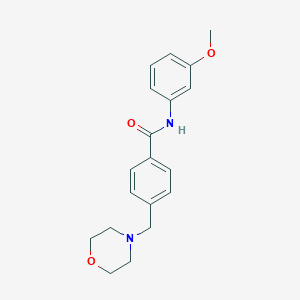

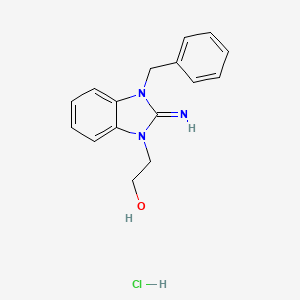

![molecular formula C19H28N4O2 B5572766 2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5572766.png)

2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one" belongs to a class of compounds known as diazaspirodecanes. These compounds are noted for their interesting chemical properties and potential applications in various fields of chemistry and pharmaceuticals.

Synthesis Analysis

Diazaspirodecanes, such as our compound of interest, can be synthesized through various methods, including the regioselective synthesis approach. This involves the cycloaddition of nitrilimides to furanone derivatives, followed by intramolecular cyclization processes (Farag, Elkholy, & Ali, 2008).

Molecular Structure Analysis

The molecular structure of diazaspirodecanes is characterized by their spiro configuration, which involves a bicyclic system where two rings are joined at a single atom. The molecular mechanics and structural parameters of such compounds have been explored using energy minimization techniques (Farag, Elkholy, & Ali, 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including reactions with hydrazine hydrate to yield pyrazolecarbohydrazide derivatives. The reactivity is influenced by the spiro configuration and the presence of functional groups in the molecule (Farag, Elkholy, & Ali, 2008).

Physical Properties Analysis

Diazaspirodecanes generally exhibit notable physical properties such as high densities and good thermal stabilities. These properties make them suitable for various applications, including material science and pharmaceuticals (Pan et al., 2007).

Scientific Research Applications

Regioselective Synthesis and Structural Analysis

- The compound is involved in regioselective synthesis processes, such as the creation of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives. These processes are crucial for the development of specific chemical structures used in further research and applications (Farag, Elkholy, & Ali, 2008).

Molecular Structure Elucidation

- X-ray diffraction analysis is used to determine the molecular structure of related compounds. This kind of analysis is essential for understanding the chemical and physical properties of these compounds (Trishin, Namestnikov, & Belskii, 2001).

Synthesis and Pharmacological Studies

- These compounds have been synthesized and assessed for their binding affinities and activities in various pharmacological contexts, including muscarinic receptor interactions (Tsukamoto et al., 1995).

Anticancer and Antidiabetic Applications

- Some derivatives show significant anticancer and antidiabetic activities, highlighting their potential in therapeutic research (Flefel et al., 2019).

Analgesic and Anti-inflammatory Activities

- Certain derivatives exhibit in vivo analgesic and anti-inflammatory activities, comparable to aspirin and indometacin, showcasing their potential in pain and inflammation management (Şüküroğlu et al., 2005).

Synthesis and Bioassay of Novel Derivatives

- The compound is involved in the synthesis of novel derivatives with potential biological activities, including anticancer and antioxidant properties (Parveen et al., 2014).

Development of Bi-heterocyclic Systems

- It is used in reactions forming bi-heterocyclic systems, highlighting the compound's role in creating complex chemical structures for further research and potential applications (De Crescentini et al., 2016).

Antihypertensive Activity

- Some related compounds have been explored for their potential as antihypertensive agents, indicating a role in cardiovascular drug research (Caroon et al., 1981).

Synthesis of Novel Heterocycles

- The compound plays a role in the synthesis of novel heterocycles, a key aspect of medicinal chemistry and drug discovery (El-Saghier et al., 2010).

properties

IUPAC Name |

2-(3,6-dimethylpyrazin-2-yl)-7-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2/c1-14-12-20-15(2)17(21-14)22-9-7-19(13-22)6-3-8-23(18(19)24)16-4-10-25-11-5-16/h12,16H,3-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEBIMMJPPTVCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N2CCC3(C2)CCCN(C3=O)C4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

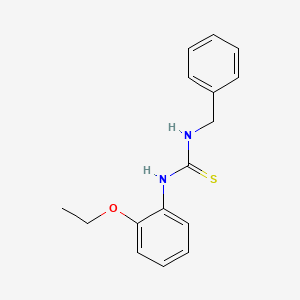

![N-(4-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5572693.png)

![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

![methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5572734.png)

![2,4-dimethyl-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5572753.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide](/img/structure/B5572758.png)

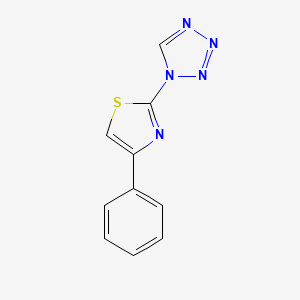

![N'-(2-furylmethylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5572768.png)

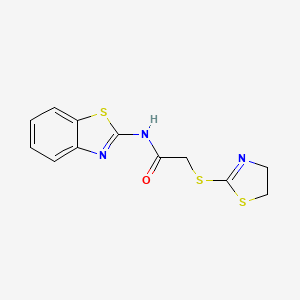

![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)